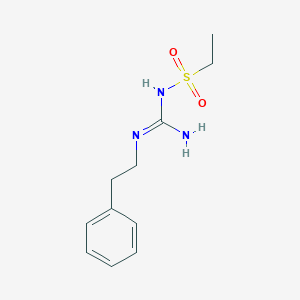
N-(N-phenethylcarbamimidoyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(N-phenethylcarbamimidoyl)ethanesulfonamide, commonly known as PACAP, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in the early 1980s and has since been extensively studied for its potential therapeutic applications. PACAP has been found to have a wide range of effects on the nervous, endocrine, and immune systems, making it a promising candidate for the treatment of various diseases.
作用机制
PACAP exerts its effects by binding to specific receptors on the cell surface, including PAC1, VPAC1, and VPAC2 receptors. Activation of these receptors leads to the activation of various signaling pathways, including the cAMP and MAPK pathways, which regulate cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
PACAP has a wide range of biochemical and physiological effects on various systems in the body. It has been found to regulate the release of hormones from the pituitary gland, including growth hormone and prolactin. It also regulates the release of neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. PACAP has been shown to have vasodilatory effects on blood vessels, which can improve blood flow and oxygen delivery to tissues.
实验室实验的优点和局限性
PACAP has several advantages as a research tool, including its ability to regulate various physiological processes and its potential therapeutic applications. However, there are also limitations to its use, including its high cost and the difficulty of synthesizing and purifying the peptide.
未来方向
There are several future directions for research on PACAP, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Other potential applications include the treatment of cardiovascular diseases and cancer. Further research is needed to fully understand the mechanisms of action of PACAP and its potential therapeutic applications.
合成方法
PACAP can be synthesized using solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a resin support. The process involves coupling protected amino acids to the resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
科学研究应用
PACAP has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Research has shown that PACAP has neuroprotective effects and can promote nerve cell survival and regeneration. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
1-ethylsulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-2-17(15,16)14-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMTXFADSMIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(=NCCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


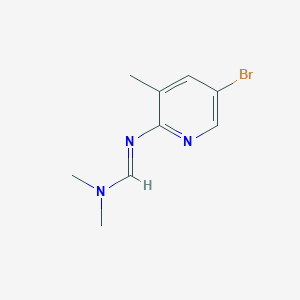
![N,N-diethyl-4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2622150.png)
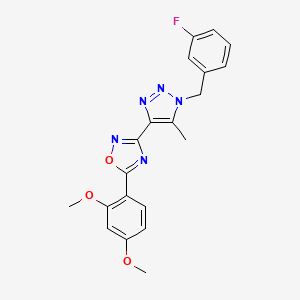
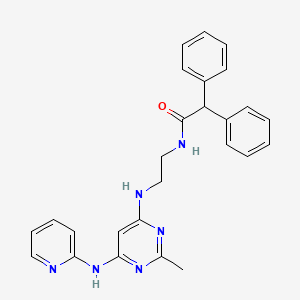
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2622154.png)
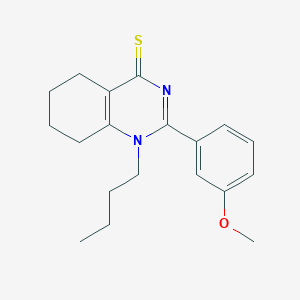
![2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2622156.png)
![3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine](/img/structure/B2622157.png)
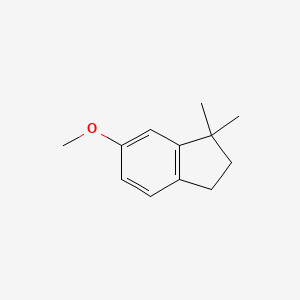
![N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2622161.png)
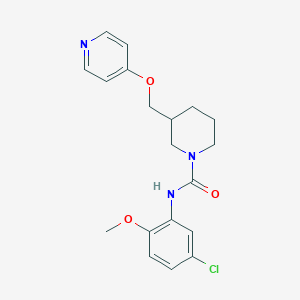
![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2622164.png)
